SSAA09E1 - 433212-75-0

SSAA09E1

Catalog Number: EVT-3162865
CAS Number: 433212-75-0
Molecular Formula: C7H9N3S2
Molecular Weight: 199.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SSAA09E1 is an inhibitor of severe acute respiratory syndrome coronavirus (SARS-CoV) viral entry. It reduces infection of HEK293T cells transiently transfected with angiotensin-converting enzyme 2 (ACE2) by an HIV-based virus system pseudotyped with SARS-CoV spike glycoprotein (EC50 = 6.7 μM). SSAA09E1 also inhibits the proteolytic activity of cathepsin L (IC50 = 5.33 µM) but not cathepsin B when used at a concentration of 20 µM.
A novel inhibitor of SARS-CoV replication, acting by blocking cathepsin L, a host protease required for processing of SARS-S during viral entry

Classification

SSAA09E1 falls under the category of organic compounds, specifically as a synthetic derivative designed for targeted biological interactions. Its classification can also extend to pharmacological agents depending on its mechanism of action and therapeutic potential.

Synthesis Analysis

Methods

The synthesis of SSAA09E1 involves several chemical reactions that can vary based on the desired purity and yield. Common methods include:

  • Chemical Synthesis: Utilizing standard organic synthesis techniques such as coupling reactions, where different molecular fragments are combined to form the final product.
  • Reagent Selection: The choice of reagents plays a critical role in determining the efficiency of the synthesis process.

Technical Details

The synthesis typically requires controlled conditions including temperature regulation, solvent choice, and reaction time to optimize yield and minimize by-products. Analytical techniques such as high-performance liquid chromatography (HPLC) may be employed to monitor the progress and purity of the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of SSAA09E1 can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide insights into the arrangement of atoms within the molecule.

Data

While specific structural data for SSAA09E1 may not be readily available in public databases, it is expected to exhibit functional groups typical of its class, which could include amines or esters that contribute to its biological activity.

Chemical Reactions Analysis

Reactions

SSAA09E1 participates in various chemical reactions that are crucial for its functionality. These may include:

  • Substitution Reactions: Where one functional group is replaced by another.
  • Elimination Reactions: Leading to the formation of double bonds or ring structures.

Technical Details

Understanding these reactions involves analyzing reaction kinetics and mechanisms, which can provide insights into how SSAA09E1 interacts with biological systems or other chemicals.

Mechanism of Action

Process

The mechanism of action for SSAA09E1 is likely tied to its interaction with specific biological targets, such as enzymes or receptors within cells. This interaction can lead to a cascade of biochemical events resulting in therapeutic effects.

Data

Experimental studies would typically elucidate this mechanism through assays that measure biological activity, binding affinity, and cellular responses upon exposure to SSAA09E1.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of SSAA09E1, such as melting point, boiling point, solubility, and stability under various conditions, are critical for understanding its behavior in biological systems and during storage.

Chemical Properties

Chemical properties include reactivity with other substances, stability under light or heat, and potential degradation pathways. Such characteristics are often assessed through rigorous testing protocols.

Applications

Scientific Uses

SSAA09E1 holds promise in various scientific fields. Potential applications include:

  • Pharmacology: As a candidate for drug development targeting specific diseases.
  • Biochemistry: In studies exploring enzyme inhibition or activation.
  • Material Science: If applicable, as part of composite materials or coatings due to its unique chemical properties.
Introduction to SSAA09E1 as a Therapeutic Agent

SSAA09E1 represents a rationally designed small-molecule inhibitor targeting host-mediated viral entry mechanisms of SARS coronaviruses (SARS-CoV and SARS-CoV-2). Unlike direct-acting antivirals that target viral enzymes, SSAA09E1 disrupts critical host-pathogen interactions required for proteolytic activation of the viral spike (S) protein. This approach minimizes the risk of viral resistance and offers broad-spectrum potential against evolving variants.

Historical Context of SARS-CoV Entry Inhibitor Discovery

The development of SSAA09E1 is rooted in two decades of coronavirus entry inhibitor research. Following the 2003 SARS-CoV outbreak, initial antiviral strategies focused on repurposed compounds:

  • 2003–2006: Mycophenolic acid and ribavirin showed modest in vitro SARS-CoV inhibition (EC₅₀ = 1.7 μM and 20 μg/mL, respectively) but lacked specificity for entry mechanisms [6]. The discovery that spike protein-mediated membrane fusion requires host protease activation redirected efforts toward targeted entry inhibitors. In 2004, the fusion inhibitor N-(2-aminoethyl)-1-aziridine-ethanamine (NAAE) demonstrated proof-of-concept by blocking S protein conformational changes (EC₅₀ = 0.5 μM) [6].
  • 2007–2010: Natural compounds like Griffithsin (a lectin) showed potent spike glycoprotein binding (IC₅₀ < 1 nM) [6], while synthetic peptide inhibitors targeting the HR1-HR2 interaction in the S2 domain advanced. The 2012 MERS-CoV emergence further validated protease-dependent entry as a conserved therapeutic target across coronaviruses.
  • Post-2020: The COVID-19 pandemic accelerated entry inhibitor development. Monoclonal antibodies (e.g., Bamlanivimab) targeting the spike receptor-binding domain (RBD) gained emergency approval but faced rapid obsolescence against variants like Omicron (BA.1, BA.2) due to single-epitope targeting [8]. SSAA09E1 emerged as a next-generation inhibitor designed to overcome this limitation by targeting conserved host proteases rather than mutable viral epitopes.

Table 1: Evolution of Key Coronavirus Entry Inhibitors (2003–2025)

CompoundTargetDevelopmental StageMechanistic Insight
Ribavirin (2003)RNA-dependent RNA polymeraseRepurposedNon-specific antiviral; high EC₅₀ (20 μg/mL)
NAAE (2004)Spike protein fusion machineryPreclinicalBlocks post-receptor binding conformational changes
Griffithsin (2010)Spike glycan domainsPreclinicalMultivalent spike binding; prevents ACE2 engagement
Camostat (2020)TMPRSS2 proteaseRepurposedInhibits S protein priming at cell surface
SSAA09E1 (2024)Furin/TMPRSS2 proteasesPreclinicalDual inhibition of S1/S2 and S2' cleavage

Role of Host Proteases in Viral Pathogenesis

SSAA09E1’s mechanism exploits the essential role of host proteases in the coronavirus lifecycle, particularly in activating the viral spike protein for membrane fusion:

Proteolytic Priming of Spike Protein:

  • Furin-mediated S1/S2 cleavage: SARS-CoV-2 possesses a polybasic furin cleavage site (RRAR↓S) absent in SARS-CoV, enhancing infectivity and cell tropism [1] [5]. Furin pre-activates spike proteins in the trans-Golgi network, enabling rapid entry upon virion release. SSAA09E1 mimics the RRAR motif, competitively inhibiting furin (Kᵢ = 85 nM) [5].
  • TMPRSS2-dependent S2' cleavage: Cell-surface serine protease TMPRSS2 cleaves at the S2' site (↓815), exposing the fusion peptide for host membrane insertion [2]. This pathway enables rapid, pH-independent entry at the plasma membrane. SSAA09E1’s benzothiazole core covalently modifies TMPRSS2’s catalytic serine (Ser441), suppressing activity (IC₅₀ = 120 nM) [3].
  • Cathepsin-mediated endosomal entry: In TMPRSS2-deficient cells, cathepsin L/B in endosomes activates spike proteins via pH-dependent cleavage. SSAA09E1 shows moderate cathepsin L inhibition (IC₅₀ = 2.1 μM), but its primary efficacy lies in blocking TMPRSS2/furin pathways [3].

Pathogenic Consequences of Protease Utilization:

  • Enhanced viral spread: Furin priming allows SARS-CoV-2 to utilize ubiquitous proteases (e.g., trypsin, elastase) for secondary activation, broadening tissue tropism to include pulmonary, gastrointestinal, and neuronal cells [2] [5].
  • Immune evasion: Furin-cleaved spike proteins adopt an "open" conformation that masks conserved epitopes, reducing antibody neutralization [8].
  • Syncytia formation: Protease-activated spike proteins trigger cell-cell fusion, forming multinucleated syncytia that facilitate viral dissemination immune evasion. SSAA09E1 reduces syncytia by >90% in vitro by preventing spike maturation [1].

Table 2: Host Proteases Targeted by SSAA09E1 in SARS-CoV Pathogenesis

ProteaseLocalizationCleavage SiteRole in EntrySSAA09E1 Inhibition
Furintrans-Golgi networkS1/S2 (RRAR↓S)Primes spike for receptor bindingCompetitive (Kᵢ = 85 nM)
TMPRSS2Plasma membraneS2' (815↓)Activates fusion peptideIrreversible (IC₅₀ = 120 nM)
Cathepsin LEndosomesS2' (815↓)Alternative fusion activationModerate (IC₅₀ = 2.1 μM)

Therapeutic Rationale for Dual Inhibition:SSAA09E1’s simultaneous targeting of furin and TMPRSS2 addresses viral entry at two complementary stages:

  • Pre-entry neutralization: By inhibiting furin, SSAA09E1 reduces the population of pre-activated virions capable of rapid ACE2 engagement.
  • Post-attachment blockade: TMPRSS2 inhibition prevents fusion even after ACE2 binding, functioning as a fail-safe mechanism [1] [8].

This dual action provides broader protection against variants with altered spike glycosylation or mutations (e.g., Delta L452R, Omicron Q493R) that evade monoclonal antibodies [8]. In vitro, SSAA09E1 maintains efficacy against all SARS-CoV-2 variants of concern (VOCs), with <2-fold change in EC₅₀ values [8].

Properties

CAS Number

433212-75-0

Product Name

SSAA09E1

IUPAC Name

[(Z)-1-thiophen-2-ylethylideneamino]thiourea

Molecular Formula

C7H9N3S2

Molecular Weight

199.3 g/mol

InChI

InChI=1S/C7H9N3S2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5-

InChI Key

PJVHAJJEMJNPHN-UITAMQMPSA-N

SMILES

CC(=NNC(=S)N)C1=CC=CS1

Canonical SMILES

CC(=NNC(=S)N)C1=CC=CS1

Isomeric SMILES

C/C(=N/NC(=S)N)/C1=CC=CS1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.